methyl 5-amino-6-cyano-2-methyl-7-(2,3,4-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate
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Overview
Description
Methyl 5-amino-6-cyano-2-methyl-7-(2,3,4-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-6-cyano-2-methyl-7-(2,3,4-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-b]pyran core, followed by the introduction of the amino, cyano, and trimethoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-6-cyano-2-methyl-7-(2,3,4-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
Methyl 5-amino-6-cyano-2-methyl-7-(2,3,4-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 5-amino-6-cyano-2-methyl-7-(2,3,4-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-b]pyran derivatives with different substituents. Examples include:
- Methyl 5-amino-6-cyano-2-methyl-7-phenyl-7H-thieno[3,2-b]pyran-3-carboxylate
- Methyl 5-amino-6-cyano-2-methyl-7-(4-methoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate
Uniqueness
The uniqueness of methyl 5-amino-6-cyano-2-methyl-7-(2,3,4-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the trimethoxyphenyl group, in particular, enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H20N2O6S |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
methyl 5-amino-6-cyano-2-methyl-7-(2,3,4-trimethoxyphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate |
InChI |
InChI=1S/C20H20N2O6S/c1-9-13(20(23)27-5)17-18(29-9)14(11(8-21)19(22)28-17)10-6-7-12(24-2)16(26-4)15(10)25-3/h6-7,14H,22H2,1-5H3 |
InChI Key |
KMSAELIRHJRFML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C(C(=C(O2)N)C#N)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
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